N,N-diethyl-1-{[4-(methylsulfanyl)phenyl]sulfonyl}piperidine-4-carboxamide
Description
N,N-diethyl-1-{[4-(methylsulfanyl)phenyl]sulfonyl}piperidine-4-carboxamide is a complex organic compound with the molecular formula C17H26N2O3S2 . This compound is characterized by the presence of a piperidine ring, a sulfonyl group, and a methylsulfanyl group, making it a unique and versatile molecule in the field of organic chemistry.
Properties
IUPAC Name |
N,N-diethyl-1-(4-methylsulfanylphenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S2/c1-4-18(5-2)17(20)14-10-12-19(13-11-14)24(21,22)16-8-6-15(23-3)7-9-16/h6-9,14H,4-5,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFUCJBNEXOWSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-1-{[4-(methylsulfanyl)phenyl]sulfonyl}piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. . The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-1-{[4-(methylsulfanyl)phenyl]sulfonyl}piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring or the phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the sulfonyl group can produce sulfides .
Scientific Research Applications
N,N-diethyl-1-{[4-(methylsulfanyl)phenyl]sulfonyl}piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of N,N-diethyl-1-{[4-(methylsulfanyl)phenyl]sulfonyl}piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and sulfonyl-containing molecules, such as:
- N,N-diethyl-4-piperidone
- 4-(methylsulfanyl)benzenesulfonamide
- N,N-diethyl-1-{[4-(methylsulfanyl)phenyl]sulfonyl}piperidine-4-carboxylate .
Uniqueness
What sets N,N-diethyl-1-{[4-(methylsulfanyl)phenyl]sulfonyl}piperidine-4-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
